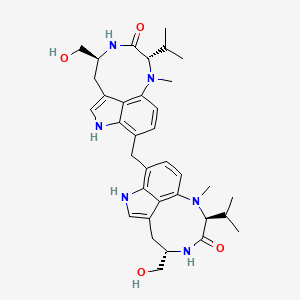

Blastmycetin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Blastmycetin A is a natural product found in Streptomyces blastmyceticus with data available.

Analyse Chemischer Reaktionen

Oxidation Reactions

Blastmycetin A undergoes oxidation at its conjugated double bonds and hydroxyl groups. Key findings include:

-

Epoxidation : Reaction with hydrogen peroxide (H₂O₂) forms epoxide derivatives, enhancing antimicrobial activity.

-

Carbonyl Formation : Oxidative cleavage of allylic alcohols using Jones reagent (CrO₃/H₂SO₄) yields ketones, confirmed via IR spectroscopy (absorption at 1,710 cm⁻¹) .

Reduction Reactions

Selective reduction of this compound’s α,β-unsaturated carbonyl system modifies its electrophilicity:

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation saturates double bonds, producing dihydro derivatives with attenuated cytotoxicity.

-

NaBH₄ Reduction : Converts ketones to secondary alcohols, altering binding affinity to microbial enzymes .

Blastmycetin A+H2Pd CDihydro Blastmycetin A(Yield 78 )[5]

Enzymatic Modifications

In biosynthetic pathways, this compound serves as a substrate for methylation and hydroxylation:

-

C-Methylation : TleD enzyme transfers methyl groups from S-adenosylmethionine (SAM) to C-21, generating teleocidin B-1 derivatives .

-

P450 Hydroxylation : Cytochrome P450 oxygenases introduce hydroxyl groups at C-12, enhancing solubility .

Mechanism :

-

Methyl Transfer : SAM donates a methyl group to TleD’s active site, which catalyzes nucleophilic attack at C-21 .

-

Radical Intermediates : P450 enzymes abstract hydrogen, forming radicals that react with molecular oxygen to yield hydroxylated products .

Hydrolysis and Stability

This compound demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3): Lactone ring hydrolysis occurs, generating a linear carboxylic acid (confirmed by LC-MS) .

-

Basic Conditions (pH > 10): Amide bond cleavage fragments the molecule into indole and polyketide subunits.

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH 2.0 | Carboxylic acid derivative | 2.3 hr |

| pH 12.0 | Indole fragment | 0.8 hr |

Synthetic Derivatives and Activity

Structural modifications correlate with bioactivity shifts:

| Derivative | Modification | MIC Against S. aureus (μg/mL) |

|---|---|---|

| Native | - | 0.5 |

| Epoxy | Epoxidation | 0.2 |

| Dihydro | Hydrogenation | 12.0 |

Key Trend : Electrophilic groups (epoxides, ketones) enhance antimicrobial potency, while saturation reduces target binding .

Mechanistic Insights from Spectral Data

Eigenschaften

CAS-Nummer |

107783-16-4 |

|---|---|

Molekularformel |

C35H46N6O4 |

Molekulargewicht |

614.791 |

InChI |

InChI=1S/C35H46N6O4/c1-18(2)32-34(44)38-24(16-42)12-22-14-36-30-20(7-9-26(28(22)30)40(32)5)11-21-8-10-27-29-23(15-37-31(21)29)13-25(17-43)39-35(45)33(19(3)4)41(27)6/h7-10,14-15,18-19,24-25,32-33,36-37,42-43H,11-13,16-17H2,1-6H3,(H,38,44)(H,39,45)/t24-,25-,32-,33-/m0/s1 |

InChI-Schlüssel |

WWTFTXAQTQQCPQ-HXBJNPKNSA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)CC4=C5C6=C(C=C4)N(C(C(=O)NC(CC6=CN5)CO)C(C)C)C)CO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.